
N-Acetyl-S-(4-fluorophenyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(4-fluorophenyl)cysteine is a chemical compound with the molecular formula C11H12FNO3S. It is a derivative of cysteine, an amino acid, and features a fluorophenyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-fluorophenyl)cysteine typically involves the acetylation of S-(4-fluorophenyl)cysteine. One common method includes the reaction of 4-fluorobenzenethiol with N-acetylcysteine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-fluorophenyl)cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted fluorophenyl derivatives
Scientific Research Applications
N-Acetyl-S-(4-fluorophenyl)cysteine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving cysteine.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-fluorophenyl)cysteine involves its ability to interact with various molecular targets. The compound can modulate redox reactions due to its thiol group, which can donate electrons and neutralize reactive oxygen species. This antioxidant activity is crucial in protecting cells from oxidative damage . Additionally, the fluorophenyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and precursor to glutathione.
S-(4-fluorophenyl)cysteine: Similar structure but lacks the acetyl group.
Glutathione: A tripeptide with potent antioxidant properties
Uniqueness
N-Acetyl-S-(4-fluorophenyl)cysteine is unique due to the presence of both the acetyl and fluorophenyl groups. These modifications enhance its chemical stability and potentially its biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12FNO3S |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
InChI Key |
MMFMNCSNACXBFZ-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
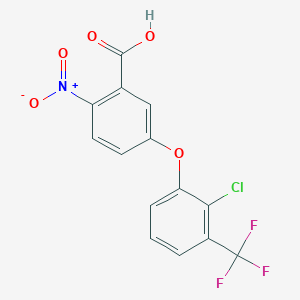

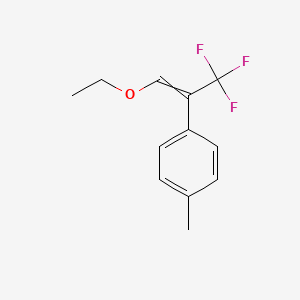
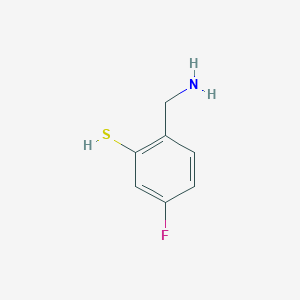
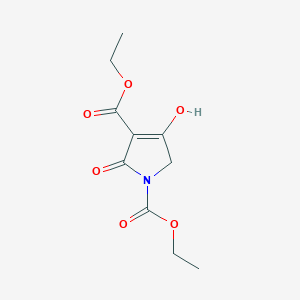
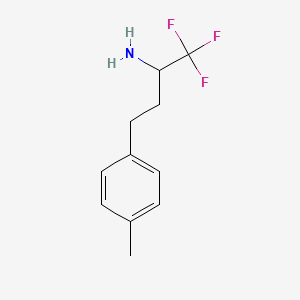
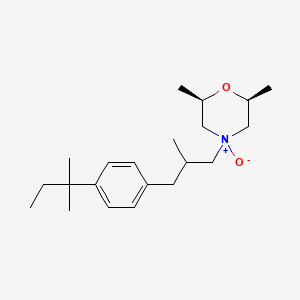
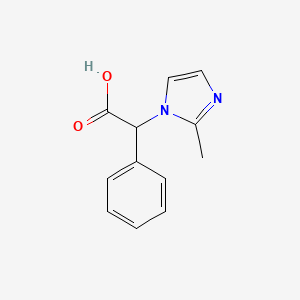
![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)
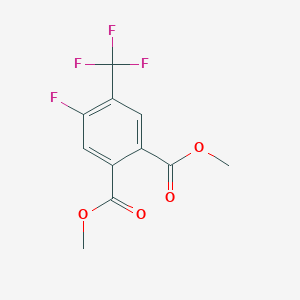
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
